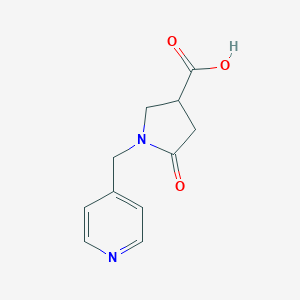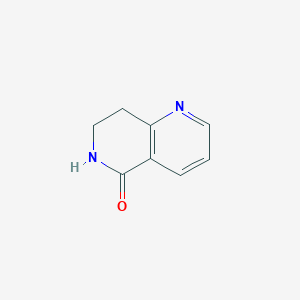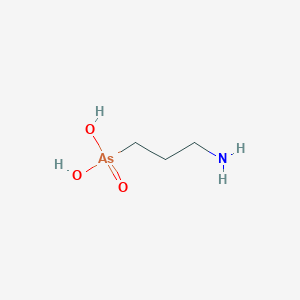
Acide 4-fluoropyridine-3-boronique
Vue d'ensemble
Description
4-Fluoropyridin-3-yl Boronic Acid is a chemical compound with the molecular formula C5H5BFNO2 . It can be used in the preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors .
Synthesis Analysis
The synthesis of 4-Fluoropyridin-3-yl Boronic Acid involves several steps. One method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis
The molecular weight of 4-Fluoropyridin-3-yl Boronic Acid is 140.91 . The compound has an empirical formula of C5H5BFNO2 .Chemical Reactions Analysis
Boronic acids, such as 4-Fluoropyridin-3-yl Boronic Acid, are known to undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron atom from the boronic acid .Physical And Chemical Properties Analysis
4-Fluoropyridin-3-yl Boronic Acid has a boiling point of 308.8±52.0 °C and a density of 1.34±0.1 g/cm3 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Applications De Recherche Scientifique
Synthèse des pyridines fluorées
L'acide 4-fluoropyridine-3-boronique joue un rôle crucial dans la synthèse des pyridines fluorées . Les fluoropyridines présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituants fortement électroattracteurs dans le cycle aromatique . Elles ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés .
Radiothérapie locale du cancer
Des méthodes de synthèse de pyridines substituées par F 18 pour la radiothérapie locale du cancer ont été présentées . Les méthodes de synthèse pour la préparation de 2-, 3-, 4-fluoropyridines et de di- et poly-fluoropyridines sont examinées ainsi que quelques voies de synthèse vers les pyridines substituées par 18 F .
Composés biologiquement actifs
L'this compound est utilisé dans la synthèse de composés biologiquement actifs . Ces composés présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques .
Applications de détection
Les acides boroniques, y compris l'this compound, sont de plus en plus utilisés dans divers domaines de recherche . Leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure conduisent à leur utilité dans diverses applications de détection .
Manipulation et modification des protéines
L'interaction clé des acides boroniques avec les diols permet une utilisation dans divers domaines allant du marquage biologique, de la manipulation et de la modification des protéines <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg
Mécanisme D'action
Target of Action
Boronic acids, including 4-fluoropyridine-3-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound could be considered the organic groups involved in these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 4-Fluoropyridine-3-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 4-Fluoropyridine-3-boronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
The compound’s use in suzuki–miyaura cross-coupling reactions suggests it may have good stability and reactivity .
Result of Action
The result of 4-Fluoropyridine-3-boronic acid’s action in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Fluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst . Additionally, the compound is generally considered environmentally benign .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Fluoropyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of 4-Fluoropyridine-3-boronic acid is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in 4-Fluoropyridine-3-boronic acid acts as a nucleophile, facilitating the transmetalation step in the coupling reaction .
Additionally, 4-Fluoropyridine-3-boronic acid has been shown to interact with proteins that contain serine or threonine residues. The boronic acid group can form reversible covalent bonds with the hydroxyl groups of these amino acids, potentially inhibiting the activity of enzymes such as serine proteases. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of 4-Fluoropyridine-3-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoropyridine-3-boronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. This inhibition can result in changes in gene expression, affecting the production of proteins involved in cell cycle regulation and apoptosis .
Moreover, 4-Fluoropyridine-3-boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes. This interference can lead to changes in the levels of metabolites and the overall metabolic flux within cells. These effects on cellular processes highlight the potential of 4-Fluoropyridine-3-boronic acid as a tool for studying cellular function and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoropyridine-3-boronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid group to the active sites of enzymes. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, the reversible covalent bond formation between the boronic acid group and the hydroxyl groups of serine or threonine residues can inhibit the activity of serine proteases .
In addition to enzyme inhibition, 4-Fluoropyridine-3-boronic acid can also affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. The ability of 4-Fluoropyridine-3-boronic acid to influence gene expression underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoropyridine-3-boronic acid over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that 4-Fluoropyridine-3-boronic acid is relatively stable under standard laboratory conditions, with minimal degradation over time. The stability of the compound can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Long-term exposure to 4-Fluoropyridine-3-boronic acid in cell culture experiments has revealed that the compound can have sustained effects on cellular function. For example, prolonged treatment with 4-Fluoropyridine-3-boronic acid can lead to persistent changes in gene expression and metabolic activity, indicating that the compound can exert long-lasting effects on cells .
Dosage Effects in Animal Models
The effects of 4-Fluoropyridine-3-boronic acid at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity. There is a threshold beyond which the compound can exhibit toxic or adverse effects .
At therapeutic doses, 4-Fluoropyridine-3-boronic acid has been found to modulate enzyme activity and gene expression in a manner consistent with its proposed mechanism of action. At higher doses, the compound can cause toxicity, manifesting as cellular damage, inflammation, and organ dysfunction. These findings highlight the importance of optimizing the dosage of 4-Fluoropyridine-3-boronic acid for therapeutic applications .
Metabolic Pathways
4-Fluoropyridine-3-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its participation in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile in the transmetalation step. Additionally, the compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components .
The metabolic flux of 4-Fluoropyridine-3-boronic acid can be influenced by factors such as enzyme expression levels, cofactor availability, and the presence of other metabolic intermediates. These interactions can result in changes in metabolite levels and overall metabolic activity within cells .
Transport and Distribution
The transport and distribution of 4-Fluoropyridine-3-boronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, 4-Fluoropyridine-3-boronic acid can interact with binding proteins that facilitate its localization to specific cellular compartments .
The distribution of 4-Fluoropyridine-3-boronic acid within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters. These factors can affect the compound’s localization and accumulation, ultimately influencing its biological activity .
Subcellular Localization
The subcellular localization of 4-Fluoropyridine-3-boronic acid is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the boronic acid group can facilitate the localization of 4-Fluoropyridine-3-boronic acid to the endoplasmic reticulum or other organelles involved in protein synthesis and modification .
The subcellular localization of 4-Fluoropyridine-3-boronic acid can also affect its interactions with enzymes and other biomolecules. By localizing to specific compartments, the compound can modulate the activity of enzymes involved in key cellular processes, thereby influencing overall cellular function .
Propriétés
IUPAC Name |
(4-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZOURNTIVCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382282 | |
| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860626-80-8 | |
| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropyridine 3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)


![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)









